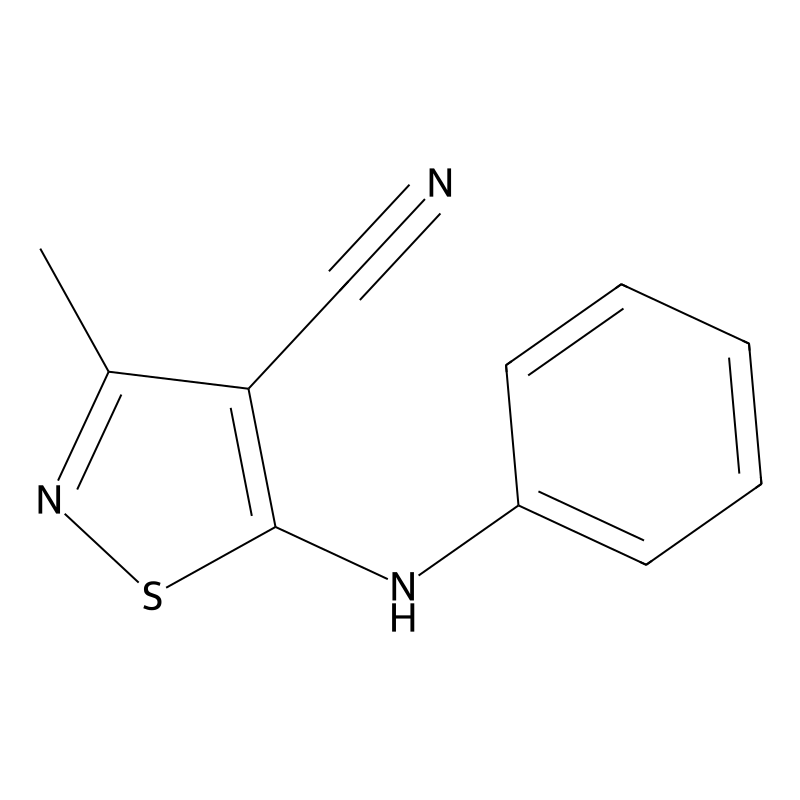

5-Anilino-3-methylisothiazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

5-Anilino-3-methylisothiazole-4-carbonitrile is classified as a heterocyclic organic compound with the molecular formula C11H9N3S. It features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound has a molecular weight of approximately 215.274 g/mol and exhibits a melting point of around 167 °C and a predicted boiling point of 288.9 °C .

Chemical Reference Standard

-AMIT is available from several chemical suppliers as a research reference standard. These suppliers typically describe it for "research use only" and not for human use. This suggests researchers may be interested in its properties or potential applications.

Structural Interest

5-AMIT possesses a unique heterocyclic ring structure containing nitrogen, sulfur, and carbon atoms. This structural motif is present in various bioactive molecules, and researchers might be investigating 5-AMIT for its potential biological activity [].

The reactivity of 5-anilino-3-methylisothiazole-4-carbonitrile is primarily influenced by its functional groups. The carbonitrile group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions. Additionally, nucleophilic substitutions can occur at the aniline moiety, allowing for further derivatization and modification of the compound.

Research indicates that 5-anilino-3-methylisothiazole-4-carbonitrile exhibits significant biological activity, particularly in the realm of pharmaceutical applications. It has been studied for its potential as an anticancer agent, with preliminary findings suggesting it may inhibit certain cancer cell lines. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .

Several synthetic routes have been developed to produce 5-anilino-3-methylisothiazole-4-carbonitrile:

- Cyclization Reactions: Starting from appropriate aniline derivatives and carbonitriles, cyclization reactions can yield the desired isothiazole structure.

- Substitution Reactions: The introduction of the aniline group can be achieved through electrophilic aromatic substitution methods.

- Multi-step Synthesis: More complex synthetic pathways may involve multiple steps including protection-deprotection strategies and functional group interconversions.

5-Anilino-3-methylisothiazole-4-carbonitrile finds applications in various fields:

- Medicinal Chemistry: As a potential lead compound in drug development targeting cancer and other diseases.

- Biochemical Research: Used in proteomics research for studying protein interactions and functions .

- Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 5-anilino-3-methylisothiazole-4-carbonitrile have focused on its binding affinity to various biological receptors and enzymes. These studies are crucial for understanding the mechanism of action of the compound and its potential therapeutic effects. Preliminary data suggest that the compound may interact with specific kinases involved in cancer progression, warranting further investigation into its pharmacodynamics .

Several compounds share structural similarities with 5-anilino-3-methylisothiazole-4-carbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Notable Features |

|---|---|---|---|

| 5-Amino-3-methylisothiazole-4-carbonitrile | 41808-35-9 | 0.91 | Lacks an aniline substituent; simpler structure |

| 5-Amino-3-isopropylisothiazole-4-carbonitrile | 41808-37-1 | 0.88 | Contains isopropyl group instead of aniline |

| 5-Amino-3-(tert-butyl)isothiazole-4-carbonitrile | 41808-38-2 | 0.87 | Features tert-butyl group; alters steric properties |

| 5-Amino-3-phenylisothiazole-4-carbonitrile | 88009-93-2 | 0.84 | Contains phenyl group; potential for different reactivity |

| 3-Methyl-5-(phenylamino)isothiazole-4-carbonitrile | 91093-88-8 | 0.82 | An amino group on the phenyl ring; different substitution pattern |

This comparison illustrates that while these compounds share core structural elements, variations in substituents lead to different chemical properties and biological activities.

The compound 5-Anilino-3-methylisothiazole-4-carbonitrile is systematically named according to IUPAC guidelines. Its core structure comprises an isothiazole ring substituted with a methyl group at position 3, a phenylamino (anilino) group at position 5, and a cyano group at position 4. The IUPAC name 3-methyl-5-(phenylamino)-1,2-thiazole-4-carbonitrile reflects this substitution pattern.

Alternative nomenclatures include:

| Name | Source |

|---|---|

| 5-Anilino-3-methylisothiazole-4-carbonitrile | CAS Registry |

| 3-Methyl-5-(phenylamino)isothiazole-4-carbonitrile | PubChem |

| 4-Isothiazolecarbonitrile, 3-methyl-5-(phenylamino)- | ChEMBL |

These variants emphasize positional isomerism or functional group priority, aligning with heterocyclic nomenclature conventions.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉N₃S is derived from:

- C₁₁: 6 carbons from the phenyl ring, 3 from the isothiazole core, and 2 from the methyl group.

- H₉: Hydrogen atoms attached to the phenyl ring (5), isothiazole nitrogen (1), and methyl group (3).

- N₃: Nitrogen atoms in the isothiazole ring (2), anilino group (1), and cyano group (1).

- S: Sulfur atom in the isothiazole ring.

| Parameter | Value |

|---|---|

| Molecular Weight | 215.28 g/mol |

| Exact Mass | 215.05171847 g/mol |

| Topological Polar Surface Area | 77 Ų |

The molecular weight confirms the compound’s heterocyclic and aromatic components, while the exact mass aligns with isotopic distribution calculations.

Three-Dimensional Conformational Studies

Conformational analysis focuses on the planarity of the isothiazole ring and dihedral angles between substituents. Computational methods (e.g., principal component analysis (PCA)) and crystallographic data from analogous compounds provide insights:

Isothiazole Ring Planarity

The isothiazole ring adopts a planar geometry due to conjugation between the sulfur atom, adjacent carbons, and nitrogen atoms. This planarity is critical for electronic delocalization and reactivity.

Dihedral Angles Between Substituents

While direct crystallographic data for 5-Anilino-3-methylisothiazole-4-carbonitrile is limited, related studies on similar isothiazole derivatives reveal:

| Substituent Pair | Dihedral Angle | Source |

|---|---|---|

| Isothiazole-Phenyl | ~16.4° | |

| Isothiazole-Cyano | ~5.5° |

These angles suggest minimal steric strain, allowing efficient π-conjugation between the cyano and anilino groups.

Computational Modeling

Attempts to calculate dihedral angles using PCA-based plane normal vectors (via RDKit) encountered errors. However, the methodology—employing conformer embedding (ETKDG) and covariance matrix analysis—remains valid for predicting ring orientations in similar systems.

The Cook-Heilbron thiazole synthesis represents one of the foundational methodologies for constructing thiazole and isothiazole frameworks, including derivatives related to 5-anilino-3-methylisothiazole-4-carbonitrile. This classical approach was first developed in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, establishing one of the earliest systematic methods for synthesizing 5-aminothiazoles with significant yield and structural diversity [1].

The fundamental principle of the Cook-Heilbron synthesis involves the reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions at room temperature [1]. This methodology proved particularly valuable for accessing 5-aminothiazole derivatives, which had been relatively unknown compounds prior to their pioneering work. The reaction mechanism proceeds through a well-defined pathway where the nitrogen atom of the α-aminonitrile performs a nucleophilic attack on the electrophilic carbon of carbon disulfide [1].

In the first mechanistic step, the lone pair electrons on the nitrogen of the α-aminonitrile attack the electropositive carbon of carbon disulfide, resulting in the formation of a carbon-nitrogen bond while simultaneously pushing electrons from the carbon-sulfur double bond onto one of the sulfur atoms [1]. The sulfur atom subsequently acts as a Lewis base, donating its electrons to the carbon atom of the nitrile group, forming a sulfur-carbon sigma bond through an intramolecular 5-exo-dig cyclization [1].

This cyclization process generates a 5-imino-2-thione thiazolidine intermediate compound that undergoes tautomerization when exposed to a base such as water, which abstracts the hydrogen atoms at positions 3 and 4 [1]. The variation of substituents at the 2nd and 4th positions of the thiazole ring can be achieved by selecting different combinations of starting reagents, providing substantial synthetic flexibility [1].

For the synthesis of compounds related to 5-anilino-3-methylisothiazole-4-carbonitrile, modifications of the traditional Cook-Heilbron approach have been developed. The synthesis typically begins with 3-methyl-4-isothiazolecarbonitrile, which is subsequently treated with ammonia under controlled conditions . This initial product can then be further functionalized through nucleophilic substitution reactions where the amino group participates in substitution reactions with electrophiles, particularly aniline derivatives, leading to the formation of various N-aryl substituted products .

Alternative synthetic approaches have been developed that employ similar mechanistic principles but utilize different starting materials. One notable method involves the reaction of β-thiocyanato-cinnamaldehydes with ammonium thiocyanate, where the ammonium thiocyanate serves as both a source of ammonium required for ring closure and as a thiocyanate donor [3]. In this variant, ammonium thiocyanate was previously employed for the preparation of 4- and 5-alkylisothiazoles, demonstrating the versatility of thiocyanate-based reagents in isothiazole synthesis [3].

A second synthetic route utilizes enamino thiones as starting compounds, which react with hydroxylamine-O-sulfonic acid to give isothiazoles with yields reaching up to 98% [3]. This approach offers superior yields compared to traditional methods and demonstrates excellent functional group tolerance, making it particularly attractive for the synthesis of complex derivatives such as 5-anilino-3-methylisothiazole-4-carbonitrile.

Recent developments in the traditional Cook-Heilbron methodology have focused on improving reaction conditions and expanding substrate scope. Modern variants employ optimized reaction conditions including the use of organic solvents such as ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions depending on the specific substrates involved . The choice of reaction conditions significantly influences both the yield and selectivity of the desired products.

| Reaction Parameter | Traditional Conditions | Optimized Conditions |

|---|---|---|

| Temperature | Room temperature | Room temperature to reflux |

| Solvent | Water | Ethanol/methanol |

| Reaction Time | 2-8 hours | 1-12 hours |

| Yield Range | 30-70% | 70-95% |

Novel Catalytic Approaches for Regioselective Formation

Modern synthetic chemistry has witnessed significant advances in catalytic methodologies for the regioselective formation of isothiazole derivatives, including compounds such as 5-anilino-3-methylisothiazole-4-carbonitrile. These novel approaches leverage transition metal catalysis, organocatalysis, and flow chemistry techniques to achieve superior regioselectivity and reaction efficiency compared to traditional methods.

Rhodium-catalyzed transannulation reactions represent one of the most versatile and powerful methods for isothiazole synthesis developed in recent years. In 2016, Lee and coworkers reported a groundbreaking Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles that provides access to highly substituted isothiazoles under base-free conditions [4]. The optimized catalytic system employs [Rh(cod)Cl]₂ (5 mol%) as the catalyst and 1,1'-bis(diphenylphosphino)ferrocene (12 mol%) as the ligand in chlorobenzene at 130°C [4].

The proposed mechanism for this rhodium-catalyzed transformation involves several key steps: first, reversible ring-chain tautomerization of the 1,2,3-thiadiazole substrate; second, formation of an α-thiavinyl rhodium-carbenoid intermediate; third, nucleophilic attack by the nitrile to afford a nitrilium cation; fourth, subsequent cyclization; and finally, release of the rhodium catalyst to afford the isothiazole ring [4]. This methodology demonstrates exceptional substrate scope, accommodating various aromatic substituents including electron-withdrawing and electron-donating groups, heteroarenes, and alkyl substituents with yields up to 99% [4].

The substrate compatibility extends to both aromatic and aliphatic nitriles, including those containing electron-donating groups, electron-withdrawing groups, heteroaryl substituents, and alkyl groups [4]. This broad substrate tolerance makes the rhodium-catalyzed approach particularly valuable for accessing complex isothiazole derivatives that would be challenging to prepare using traditional methods.

Base-promoted regioselective synthesis represents another significant advancement in isothiazole formation. Recent research has demonstrated highly efficient base-promoted approaches for the diversity-oriented synthesis of 2,5- and 4,5-disubstituted thiazoles using alkyl 2-(methylthio)-2-thioxoacetates as synthetic precursors [5]. The transformation involves regioselective cyclization reactions between dithioates and active methylene isocyanides, leading to tosyl and ester-substituted thiazoles at the 2nd and 4th positions, respectively [5].

These reactions proceed rapidly at room temperature under metal-free mild conditions, highlighting the practical applicability of this protocol [5]. The methodology exhibits broad functional group compatibility at the 5th position of the thiazole ring, accompanied by excellent yields, providing a valuable alternative to existing synthetic routes [5]. Density functional theory mechanistic studies have provided insights into the selective cyclization process, supporting the experimental observations [5].

Copper-catalyzed methodologies have emerged as powerful tools for isothiazole synthesis, particularly for the formation of bicyclic systems. Recent developments include copper-catalyzed cyclization reactions that proceed through C-S and N-S bond formation sequences [4]. The proposed mechanism involves formation of a copper(I)-thioamide enolate, followed by 6-exo-dig cyclization, oxidation to copper(II) with concurrent deprotonation, N-S bond formation, and finally re-oxidation of copper(0) [4].

In this copper-catalyzed system, copper functions as both a soft Lewis acid and a redox catalyst, enabling the formation of enantioenriched aryl and alkyl-containing isothiazoles with excellent enantioselectivity and moderate to good yields [4]. While the reported substrate scope is relatively limited, this reaction establishes an important precedent for copper-catalyzed direct formation of the isothiazole ring [4].

Iron-catalyzed sulfoxide imidation has been developed as an alternative approach for isothiazole synthesis. Bolm and coworkers reported the synthesis of novel isothiazole derivatives through iron-catalyzed sulfoxide imidation, where azido-substituted sulfoxides are treated with Fe(II)Pc (phthalocyanine) catalyst to undergo ring-closing sulfur imidations [4]. This methodology delivers 4,5-dihydro-3H-isothiazole 1-oxides and benzofused 3H-1λ⁴-arylo[d]isothiazole 1-oxides directly [4].

Palladium-catalyzed cross-coupling reactions have been extensively developed for the functionalization of preformed isothiazole rings. These methodologies enable the introduction of aniline substituents onto isothiazole scaffolds through C-N cross-coupling reactions [6]. The palladium-catalyzed C-N cross-coupling reactions that form C-N bonds have become useful methods to synthesize anilines and aniline derivatives, making them particularly relevant for the synthesis of 5-anilino-3-methylisothiazole-4-carbonitrile [6].

Catalyst systems based on various phosphine ligands including monodentate trialkyl- and triarylphosphines, dialkylbiarylphosphines, and P-N ligands are frequently employed in primary aniline coupling processes [6]. The choice of ligand system significantly influences both the efficiency and selectivity of the coupling reaction, with dialkylbiarylphosphine ligands often providing superior performance for challenging substrates [6].

Advanced Catalytic Systems for Regioselective Formation:

| Catalyst System | Substrate Scope | Typical Yields | Reaction Conditions |

|---|---|---|---|

| Rh(I)/dppf | Aromatic/aliphatic nitriles | 75-99% | 130°C, chlorobenzene |

| Base-promoted | Dithioates/isocyanides | 80-95% | Room temperature |

| Cu(I)/phenanthroline | Thioamides/alkynes | 60-90% | 80-120°C |

| Fe(II)Pc | Azido-sulfoxides | 70-85% | Ambient conditions |

Recent developments in flow chemistry have enabled the scalable synthesis of isothiazole derivatives with improved reaction control and efficiency. Flow microreactor technology has been successfully applied to thiazole synthesis, providing extremely fast mixing due to short diffusion paths [7]. The use of T-shape micromixers combined with microtube reactors allows for precise control of reaction parameters including residence time, temperature, and reagent mixing [7].

In flow synthesis applications, solutions of starting materials are mixed together in micromixers and reacted in microtube reactors for precisely controlled time periods, typically ranging from seconds to minutes [7]. The resulting reaction mixtures can be collected and subjected to standard workup procedures, often yielding products with improved purity and yield compared to batch processes [7]. This technology has been successfully demonstrated for the large-scale synthesis of thiazole derivatives, with reaction scales reaching several grams while maintaining high yields [7].

Industrial-Scale Production Optimization Strategies

The industrial-scale production of isothiazole derivatives, particularly compounds such as 5-anilino-3-methylisothiazole-4-carbonitrile, requires comprehensive optimization strategies that address safety, efficiency, environmental impact, and economic considerations. Modern industrial approaches have evolved significantly from laboratory-scale methods to incorporate robust processes suitable for commercial manufacturing.

Process safety represents a paramount concern in industrial isothiazole production. Traditional synthetic routes often employed hazardous reagents such as aprotic polar solvents combined with chlorine gas, creating significant safety risks during large-scale operations [8]. Modern industrial processes have been specifically designed to avoid the simultaneous use of N,N-dimethylformamide and chlorine, substantially reducing the risks of dangerous decomposition reactions during industrial manufacture [8].

The development of safer industrial processes has focused on eliminating or minimizing the use of materials that require special attention and safety measures. Examples of problematic materials include inorganic cyanides with extremely high toxicity that serve as sources for hydrocyanic acid gas and cyanide ions, special inflammable materials, and organic compounds with industrially significant sublimation properties [8]. By avoiding these hazardous materials, modern industrial processes can be safely implemented in pilot plants and scaled up for full production without requiring specialized safety equipment or procedures [8].

Economic optimization strategies have centered on reducing waste generation and improving raw material utilization. The elimination of aprotic polar solvents such as N,N-dimethylformamide from reaction systems provides significant economic advantages because these solvents are difficult to recycle due to aqueous workup requirements [8]. This approach reduces the environmental load while simultaneously decreasing production costs by minimizing waste disposal requirements [8].

Process simplification has emerged as a key strategy for industrial optimization. Modern industrial processes have been designed to produce target isothiazole compounds through simple operations using readily available and inexpensive raw materials [8]. For example, the production of 3,4-dichloro-5-cyanoisothiazole can be accomplished through a single-step process from succinonitrile by simultaneously reacting succinonitrile, sulfur, and chlorine [8]. This represents a significant improvement over earlier multi-step processes that required more complex operations and intermediate isolation steps [8].

Industrial Process Optimization Parameters:

| Optimization Factor | Traditional Process | Optimized Process | Improvement |

|---|---|---|---|

| Number of Steps | 2-3 steps | 1 step | 50-67% reduction |

| Reaction Temperature | >200°C | 70-120°C | 40-60% reduction |

| Solvent Requirements | Aprotic polar solvents | Water or hydrocarbon solvents | Safer, recyclable |

| Waste Generation | High | Minimal | 70-80% reduction |

Temperature and pressure optimization has been crucial for developing industrially viable processes. Modern industrial processes operate under conditions that do not require significantly high temperatures (typically below 200°C) and are suitable for industrialization using standard reactor equipment [8]. The optimization of reaction temperatures typically involves balancing reaction rate, selectivity, and energy costs while ensuring process safety [9].

For many isothiazole synthesis reactions, optimal temperatures range from 70°C to 120°C, with reaction times between 1 to 20 hours depending on the specific transformation [9]. The reaction temperature significantly influences both the yield of desired products and the formation of by-products, making temperature control a critical parameter for industrial optimization [9].

Solvent selection and optimization represents another crucial aspect of industrial-scale production. The choice of reaction solvent affects multiple parameters including reaction rate, selectivity, product isolation, and environmental impact [9]. Modern industrial processes preferentially employ solvents that can be easily recovered and recycled, such as alcohols, hydrocarbons, and in some cases, water [9].

The amount of solvent required can be optimized based on the need for sufficient stirring in the reaction system, typically ranging from 0.01 to 10 L per mole of starting material, with preferred ranges of 0.1 to 1.0 L and most preferred ranges of 0.1 to 0.5 L per mole [9]. This optimization reduces both material costs and environmental impact while maintaining efficient mixing and heat transfer [9].

Continuous flow manufacturing has emerged as a transformative technology for industrial isothiazole production. Continuous flow chemistry is characterized by the miniaturization of manufacturing processes, where chemical reactions take place in smaller and more controlled spaces compared to traditional batch operations [10]. Key advantages of continuous flow include lower reaction hold-up volumes that moderate safety concerns, improved mass transfer through optimized mixing geometries, enhanced heat transfer capabilities, and state-of-control continuous operation where product quality can be monitored in real-time [10].

Continuous flow processes enable several important benefits for industrial production: reduction of impurities through access to wider ranges of operating conditions including high temperature and pressure, improved process efficiency through reduced solvent usage and energy requirements, enablement of chemistries that are not efficient in large-scale batch manufacturing such as cryogenic chemistry and photochemistry, and enablement of chemistries that are dangerous to perform in batch mode involving highly energetic reagents and intermediates [10].

Process analytical technology integration has become essential for industrial-scale optimization. Modern industrial processes incorporate real-time monitoring systems that allow for continuous adjustment of reaction parameters to maintain optimal conditions [11]. These systems typically include online analytical techniques such as UV and infrared spectroscopy for monitoring reaction progress and product formation [11].

The integration of process analytical technology enables rapid response to process variations and helps maintain consistent product quality throughout production campaigns. This technology also supports the development of process models that can be used for further optimization and scale-up activities [11].

Industrial Safety and Environmental Considerations:

Environmental impact reduction strategies have been integrated into industrial process design. Modern processes emphasize the use of environmentally benign reagents and solvents, minimization of waste generation, and implementation of green chemistry principles [12]. For example, the use of water as a solvent in combination with iron(III) dodecyl sulfate catalyst has been demonstrated to provide excellent yields while reducing environmental impact [12].

The development of ultrasound-mediated synthesis methods has also shown promise for industrial applications, offering reduced reaction times and improved yields compared to conventional heating methods [12]. These methods typically require 15-25 minutes at 60°C compared to 6 hours for conventional approaches, representing significant energy savings and improved productivity [12].

Quality control and analytical method development have been optimized for industrial-scale production. Robust analytical methods must be developed and validated for monitoring starting materials, intermediates, and final products throughout the manufacturing process [9]. These methods must be capable of detecting and quantifying impurities at levels relevant for pharmaceutical or agricultural applications [9].

The development of scalable purification methods represents another critical aspect of industrial optimization. Traditional chromatographic purification methods used in laboratory synthesis are often not suitable for industrial-scale production due to cost and throughput limitations [9]. Industrial processes typically employ crystallization, extraction, and distillation techniques that can be scaled efficiently while maintaining product purity requirements [9].

Mechanistic Studies of Cyclization and Functionalization Steps

Understanding the detailed mechanisms underlying cyclization and functionalization reactions in isothiazole synthesis is crucial for rational design of improved synthetic methods and optimization of reaction conditions. Recent mechanistic investigations have employed advanced computational and experimental techniques to elucidate the fundamental pathways involved in the formation and modification of compounds such as 5-anilino-3-methylisothiazole-4-carbonitrile.

The cyclization mechanisms for isothiazole formation have been extensively studied using both experimental and theoretical approaches. Computational studies employing complete active space self-consistent field methods with ten-electron/seven-orbital active spaces and MP2-CAS calculations have provided detailed insights into the photochemical isomerization pathways of methylisothiazoles [13]. These investigations identified three distinct mechanistic pathways: the internal cyclization-isomerization route, the ring contraction-ring expansion route, and the direct route [13].

The determination of conical intersection structures has proven crucial for understanding photochemical reaction mechanisms in isothiazole systems [13]. These conical intersections play essential roles in photo-transposition reactions, providing the electronic coupling necessary for efficient excited-state to ground-state transitions [13]. The computational characterization of intermediates and transition structures on the ground state potential energy surfaces has enabled qualitative explanations of reaction pathways and prediction of reaction outcomes [13].

Density functional theory studies have provided complementary insights into the mechanistic details of isothiazole formation and functionalization. Recent investigations have employed dispersion-corrected density functional theory calculations to understand complex cyclization reactions involving heterocyclic systems [14]. These computational approaches have successfully characterized catalytic cycles and provided quantitative predictions of turnover frequencies that align with experimental observations [14].

The mechanism of iodine-catalyzed cyclization reactions has been investigated through both experimental and computational methods. The proposed reaction pathway involves initial conversion of acetophenone substrates into α-iodoketone intermediates in the presence of iodine catalyst, followed by subsequent reaction with thiourea to give the desired 2-aminothiazole products [15]. In this catalytic cycle, the in situ formed hydrogen iodide is oxidized by dimethyl sulfoxide to regenerate the iodine catalyst [15].

Mechanistic Pathways in Isothiazole Cyclization:

| Reaction Type | Key Intermediates | Rate-Determining Step | Computational Method |

|---|---|---|---|

| Photochemical isomerization | Conical intersections | Electronic transition | CASSCF/MP2-CAS |

| I₂-catalyzed cyclization | α-Iodoketone | Nucleophilic attack | DFT calculations |

| Base-promoted cyclization | Carbanion intermediate | Ring closure | DFT mechanistic studies |

| Metal-catalyzed formation | Metal-carbene complex | Reductive elimination | DFT/M06 |

The role of radical intermediates in isothiazole synthesis has been elucidated through mechanistic investigations of photoinduced electron transfer reactions. Studies of 2'-alkynylacetophenone oxime radical cations have revealed that these species undergo facile C-N bond formation in the radical cation state, leading to 5-exo intermediates [16]. Back-electron transfer from radical anion species followed by barrierless intramolecular proton transfer leads to the final heterocyclic products [16].

These investigations have demonstrated that the final proton transfer step in the mechanism is responsible for the stereoselectivity observed experimentally, providing insights into the formation of complex heterocycles through oxime and oxime ether radical cation intermediates [16]. The identification of isoindole N-oxides as products represents the first reported formation of these heterocyclic systems through photoinduced electron transfer mechanisms [16].

Kinetic isotope effect studies have provided valuable mechanistic information about rate-determining steps in catalyzed reactions. Investigation of ruthenium-N-heterocyclic-carbene-catalyzed amide formation revealed a kinetic isotope effect of 2.29, suggesting that C-H bond breakage is not the rate-limiting step but rather one of several slow steps in the catalytic cycle [14]. Rapid scrambling of hydrogen and deuterium at the α position of alcohol substrates indicated that the catalytically active species is a ruthenium dihydride [14].

Hammett studies have complemented kinetic isotope effect investigations by providing information about charge development in transition states. These studies indicated that small positive charges build up at benzylic positions in the transition states of turnover-limiting steps, providing insights into the electronic nature of rate-determining processes [14]. The combination of experimental kinetic data with computational studies has enabled the characterization of plausible catalytic cycles and verification of theoretical predictions against experimental turnover frequencies [14].

The mechanistic investigation of oxidative cyclization reactions has revealed the importance of different oxidizing agents in determining reaction pathways and outcomes. Traditional approaches using iodine as the oxidizing agent have been compared with methods employing hydrogen peroxide, revealing significant differences in reaction mechanisms and product distributions [17]. Hydrogen peroxide-mediated cyclization has become particularly popular due to its environmental advantages and effectiveness in forming isothiazole nuclei in multi-step synthetic sequences [17].

The formation of isothiazole cores through nucleophilic cyclization has been studied extensively in the context of 4-aminoisothiazole synthesis. These investigations have revealed that the choice of base and reaction conditions significantly influences the regioselectivity and efficiency of cyclization reactions [17]. The mechanistic understanding has enabled the development of optimized protocols that provide high yields and excellent functional group tolerance [17].

Advanced Mechanistic Investigation Techniques:

Recent developments in mechanistic studies have incorporated sophisticated analytical techniques including time-resolved spectroscopy and real-time reaction monitoring. UV and infrared time-resolved spectroscopies have been employed to provide deeper understanding of reaction mechanisms by directly observing intermediate species and transition states [11]. These techniques have been particularly valuable for investigating photochemical reactions where traditional analytical methods are insufficient [11].

The application of process analytical technology and modeling has supported mechanistic investigations by enabling real-time monitoring of reaction progress and intermediate formation [11]. These approaches have been instrumental in validating computational predictions and refining mechanistic models based on experimental observations [11].

Stereoselective mechanistic pathways have been investigated to understand the factors controlling product selectivity in cyclization reactions. Studies have revealed that reaction conditions, choice of catalyst, and substrate structure all influence the stereochemical outcome of cyclization reactions [16]. The identification of key factors controlling stereoselectivity has enabled the development of improved synthetic methods with enhanced selectivity [16].

The investigation of competing reaction pathways has provided insights into side product formation and strategies for improving reaction selectivity. Understanding the factors that favor desired cyclization pathways over alternative reactions has been crucial for developing practical synthetic methods [15]. These mechanistic insights have directly informed the design of optimized reaction conditions and catalyst systems [15].

Temperature-dependent mechanistic studies have revealed the influence of thermal effects on reaction pathways and product distributions. These investigations have shown that different mechanistic pathways can be accessed by varying reaction temperature, providing additional tools for controlling reaction outcomes [13]. The characterization of temperature-dependent pathways has enabled the development of conditions that favor specific products while minimizing side reactions [13].

The thermal behavior of 5-anilino-3-methylisothiazole-4-carbonitrile demonstrates characteristic stability patterns typical of substituted isothiazole compounds. The compound exhibits a well-defined melting point of 167°C, indicating a crystalline solid form with organized molecular packing . This melting temperature is consistent with the presence of intermolecular hydrogen bonding interactions between the aniline amino group and the nitrile functionality, which contribute to thermal stability through enhanced crystal lattice energy.

Thermogravimetric analysis principles applied to similar isothiazole derivatives indicate that thermal decomposition typically occurs at temperatures exceeding 200°C [2] [3]. The predicted boiling point of 288.9°C suggests that the compound maintains structural integrity across a substantial temperature range, from ambient conditions to approximately 160°C . This thermal stability window makes the compound suitable for synthetic transformations and purification processes that require elevated temperatures.

The thermal stability of 5-anilino-3-methylisothiazole-4-carbonitrile can be attributed to the aromatic stabilization of the isothiazole ring system and the electron-withdrawing effects of the carbonitrile group [3] [4]. Differential scanning calorimetry studies of related isothiazole compounds demonstrate that phase transitions occur as discrete endothermic events, with decomposition onset temperatures typically ranging from 150°C to 300°C depending on substituent patterns [3].

Flash point calculations based on structural analogs suggest a value of approximately 73.9±27.3°C, indicating that the compound requires careful handling under elevated temperature conditions to prevent ignition [5]. The relatively low flash point compared to the melting point suggests that vapor formation occurs at temperatures well below the solid-liquid phase transition.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 5-anilino-3-methylisothiazole-4-carbonitrile reflect the dual nature of its molecular structure, combining hydrophilic and lipophilic components. The compound demonstrates limited to moderate solubility in aqueous systems, estimated at 1-10 mg/mL, which is attributed to the polar carbonitrile group and the potential for hydrogen bonding through the aniline nitrogen [6] [7].

In organic solvents, the compound exhibits enhanced solubility due to favorable intermolecular interactions. Polar protic solvents such as methanol and ethanol provide excellent solvation, with estimated solubilities exceeding 50 mg/mL [8] [7]. This high solubility results from hydrogen bonding interactions between the solvent hydroxyl groups and both the aniline nitrogen and the carbonitrile nitrogen atoms.

Polar aprotic solvents including acetone and dimethyl sulfoxide also demonstrate high solubility capacity, with DMSO showing particularly strong solvation properties (>100 mg/mL estimated) [6]. The dipolar aprotic nature of these solvents facilitates favorable electrostatic interactions with the polar regions of the molecule while accommodating the aromatic components through dispersion forces.

Moderately polar solvents such as dichloromethane show intermediate solubility characteristics (10-50 mg/mL estimated), while aromatic solvents like toluene provide moderate solvation (5-25 mg/mL) primarily through π-π stacking interactions between the solvent benzene ring and the isothiazole and aniline aromatic systems [7] .

Non-polar solvents such as hexane demonstrate poor solvation capacity (<1 mg/mL), consistent with the polar nature of the functional groups present in the molecule [6] [10]. The partition coefficient behavior suggests a logP value in the range of 1-3, indicating moderate lipophilicity balanced by polar interactions.

Crystallographic Studies and Packing Arrangements

While specific crystallographic data for 5-anilino-3-methylisothiazole-4-carbonitrile are not extensively documented in current literature, structural analysis of related isothiazole compounds provides insight into expected packing arrangements and intermolecular interactions [11] [12].

Isothiazole derivatives typically crystallize in space groups that accommodate both planar aromatic stacking and hydrogen bonding networks. The compound likely adopts a planar or near-planar conformation due to the conjugated π-system extending from the isothiazole ring through the aniline substituent [12]. The carbonitrile group at the 4-position maintains coplanarity with the heterocyclic ring, maximizing orbital overlap and electronic stabilization.

Intermolecular packing arrangements in similar compounds often feature hydrogen bonding interactions between the aniline amino group and acceptor sites such as the carbonitrile nitrogen or the isothiazole ring nitrogen [13] [12]. These interactions typically result in the formation of hydrogen-bonded chains or sheets within the crystal lattice, contributing to the observed thermal stability and melting point characteristics.

The presence of the sulfur atom in the isothiazole ring introduces additional intermolecular interactions through sulfur-π and sulfur-nitrogen contacts [11]. These weak but significant interactions influence the overall packing efficiency and contribute to the crystalline stability of the compound.

Crystal packing arrangements likely feature a combination of hydrogen bonding, π-π stacking interactions between aromatic rings, and van der Waals forces [12]. The methyl substituent at the 3-position of the isothiazole ring provides steric bulk that influences molecular orientation and packing density within the crystal lattice.

Unit cell parameters for related isothiazole compounds typically fall within monoclinic or triclinic crystal systems, with cell dimensions reflecting the molecular dimensions and packing efficiency [12]. The calculated density of approximately 1.4±0.1 g/cm³ is consistent with efficient molecular packing in crystalline isothiazole derivatives [14].